5-chloro-N-(2,3-dimethoxy-2-methylpropyl)thiophene-2-sulfonamide
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Description
5-chloro-N-(2,3-dimethoxy-2-methylpropyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C10H16ClNO4S2 and its molecular weight is 313.81. The purity is usually 95%.
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Scientific Research Applications
Topical Ocular Hypotensive Activity
5-chloro-N-(2,3-dimethoxy-2-methylpropyl)thiophene-2-sulfonamide is part of a series of compounds evaluated for their potential in treating glaucoma through topical ocular hypotensive activity. These compounds, including various 5-substituted thieno[2,3-b]thiophene-2-sulfonamides, are designed to inhibit carbonic anhydrase, improving water solubility and minimizing pigment binding in the iris, optimizing them for glaucoma treatment applications (Prugh et al., 1991).
Solubilization and Micellar Media Interaction
The compound's structurally related derivatives have been studied for their solubilization behavior in micellar solution of anionic surfactant Sodium dodecyl sulphate (SDS). The interaction and solubilization process, characterized by thermodynamic parameters, suggest spontaneous, enthalpy, and entropy-driven solubilization, shedding light on the compound's behavior in surfactant-based systems (Saeed et al., 2017).
Pharmaceutical Relevance
Further research has explored the synthesis of thiophene sulfonamide derivatives through Suzuki cross-coupling reactions, including their potential as urease inhibitors, antibacterial agents, and hemolytically active compounds. This highlights the compound's relevance in developing new pharmaceutical agents with specific biological activities (Noreen et al., 2017).
Cytotoxicity Studies
Investigations into the cytotoxicity of aminomethylselenopheno[3,2-b]thiophene sulfonamides, a related class of compounds, against various cancer cell lines provide insights into the therapeutic potential of sulfonamide derivatives in cancer treatment. These studies underscore the importance of structural modifications for enhancing biological activity (Arsenyan et al., 2016).
Anticonvulsant and Cerebrovasodilatory Effects
The sulfonamide derivatives, including 5-(arylthio)-, 5-(arylsulfinyl)-, and 5-(arylsulfonyl)thiophene-2-sulfonamides, have been evaluated for their anticonvulsant activities, with some demonstrating significant effects. These findings indicate potential applications in the development of new treatments for epilepsy and conditions requiring cerebrovasodilation (Barnish et al., 1981).
Properties
IUPAC Name |
5-chloro-N-(2,3-dimethoxy-2-methylpropyl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClNO4S2/c1-10(16-3,7-15-2)6-12-18(13,14)9-5-4-8(11)17-9/h4-5,12H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZEYVKASGQXOCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=C(S1)Cl)(COC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.